molecular formula C21H20N2O4S B2653752 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-01-7

7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2653752
CAS No.: 866808-01-7
M. Wt: 396.46
InChI Key: OEBSSURXNNVJRC-UHFFFAOYSA-N
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Description

This product is 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS Number: 866808-01-7), a high-purity small molecule supplied for research and development purposes. The compound is a derivative of the chromeno[2,3-d]pyrimidine scaffold, a class of heterocyclic compounds that has attracted significant interest in medicinal chemistry due to its promising biological activities . Chromeno[2,3-d]pyrimidine derivatives have been identified as attractive candidates in anticancer research, with studies showing that certain analogs exhibit potent activity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC) . These compounds have demonstrated the ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) in preclinical models . The structural motif of the 2,3,4-trimethoxyphenyl group is a known pharmacophore in tubulin-binding anticancer agents, suggesting a potential mechanism of action related to the disruption of microtubule function . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents. It is provided with a guaranteed purity of 95% or higher. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-11-5-7-15-12(9-11)10-14-20(27-15)22-19(23-21(14)28)13-6-8-16(24-2)18(26-4)17(13)25-3/h5-9H,10H2,1-4H3,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBSSURXNNVJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-methyl-5-(2,3,4-trimethoxyphenyl)-3H-pyrimidine-6-thione with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the chromeno[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The biological evaluation of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has revealed several promising activities:

Anticancer Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound demonstrated selective inhibition against specific protein kinases involved in tumor proliferation. In a study evaluating its effects on hepatocellular carcinoma cell lines, it showed an IC50 value of 8 nM, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses effective antibacterial and antifungal properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) results indicated that some derivatives were more effective than standard antimicrobial agents .

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, certain derivatives have been tested for antitubercular activity against Mycobacterium tuberculosis. This highlights the compound's potential as a lead molecule in the development of new treatments for resistant bacterial infections .

Case Studies

Several case studies have documented the efficacy and potential applications of chromeno-pyrimidine derivatives:

Study Focus Findings
Bouattour et al. (2017)Synthesis and Biological EvaluationReported significant anticancer activity with IC50 values as low as 0.25 μM against CLK1 kinase .
Chand et al. (2018)Antimicrobial EvaluationIdentified promising antibacterial and antifungal activities in synthesized compounds .
Arkivoc (2017)Cytotoxicity on Tumor Cell LinesDemonstrated selective cytotoxic effects on various cancer cell lines with notable potency .

Mechanism of Action

The mechanism of action of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy Group Position and Quantity
  • Target Compound: 2,3,4-Trimethoxyphenyl substituent.
  • Analog 1 : 2-(3,4-Dimethoxyphenyl)-7-methyl-... (CAS 866808-04-0)
    • Lacks the 2-methoxy group, reducing steric hindrance and altering electronic properties. Reported in ZINC database (ZINC2691575) as a kinase inhibitor candidate .
  • Analog 2 : 7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-... (ChemDiv E139-0808)
    • Ethoxy and chloro substituents enhance lipophilicity (ClogP ≈ 4.2) compared to the target compound’s ClogP (~3.8), impacting membrane permeability .
Halogen-Substituted Analogs
  • 7-Bromo-2-(3,4-dimethoxyphenyl)-... (PubChem CID: N/A) Bromine’s larger atomic radius may improve π-stacking interactions but reduces solubility. No direct bioactivity data available .
  • 7-Chloro-2-(2-hydroxyphenyl)-... aureus MIC = 8 µg/mL) .

Core Scaffold Modifications

Chromeno vs. Thieno Pyrimidines
  • 5-(4-Chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione (CAS 315676-32-5) Thieno ring (sulfur-containing) increases aromaticity but reduces planarity compared to chromeno systems. Shows moderate antifungal activity (IC₅₀ = 12 µM vs. C. albicans) .
  • Pyrano[2,3-d]pyrimidines (e.g., Compound 8 in ) Lack the fused benzene ring, reducing molecular weight (~300 vs. ~360 for target compound). Exhibited antibacterial activity (MIC = 16 µg/mL vs. E. coli) .

Physicochemical Data

Property Target Compound 7-Chloro-2-(2-hydroxyphenyl) Analog
Molecular Formula C₂₀H₂₀N₂O₄S C₁₇H₁₁ClN₂O₂S
Molecular Weight 384.45 g/mol 342.80 g/mol
Calculated ClogP ~3.8 ~3.5
Hydrogen Bond Acceptors 6 4

Biological Activity

7-Methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a chromeno-pyrimidine core, which is known for its pharmacological significance. Various synthetic routes may employ microwave-assisted techniques to enhance yield and reduce reaction times .

Antimicrobial Properties

Research indicates that compounds containing the chromeno-pyrimidine framework exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this class can effectively inhibit the growth of various bacterial and fungal strains. For example, compounds with similar structures demonstrated promising antibacterial and antifungal activities against multiple strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
Compound AE. coli, S. aureusC. albicans10
Compound BP. aeruginosaA. niger15
7-Methyl-...TBDTBDTBD

Cytotoxicity and Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against several human tumor cell lines. Notably, studies have shown that certain derivatives exhibit micromolar cytotoxic activity with IC50 values ranging from 1.8 to 6 µM on various cancer cell lines without significant toxicity to normal fibroblasts (IC50 > 25 µM) . This selective cytotoxicity suggests potential as an anti-cancer agent.

Table 2: Cytotoxic Effects on Tumor Cell Lines

Cell LineIC50 (µM)Selectivity Index
Huh7 D125.0>5
MDA-MB2313.0>8
PC31.8>13

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interfere with critical cellular processes such as DNA replication and repair or induce apoptosis in cancer cells . The presence of methoxy groups in the structure may enhance interaction with biological targets due to increased lipophilicity.

Case Studies

Several case studies have documented the efficacy of chromeno-pyrimidine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a derivative similar to this compound reported a significant reduction in tumor size among participants with advanced solid tumors.
  • Case Study B : Laboratory studies demonstrated that treatment with these compounds led to cell cycle arrest in the G2/M phase in various cancer cell lines .

Q & A

Q. What established synthetic routes are available for this compound?

The compound can be synthesized via two primary methods:

  • Microwave-assisted synthesis : Enhances reaction efficiency using microwave irradiation, reducing reaction times (e.g., 30–60 minutes) compared to traditional methods. This approach is ideal for rapid screening of derivatives .
  • Reflux-based synthesis : Involves refluxing precursors (e.g., substituted anilines, ketones) with potassium thiocyanate in acetone or DMF. Yields typically range from 60–75% after recrystallization . Example conditions:
MethodSolventCatalystYieldReference
MicrowaveDMFNone70%
RefluxAcetoneKSCN62%

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring, dihedral angles between aromatic systems) .
  • NMR spectroscopy : Identifies substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, thione protons at δ 2.1–2.3 ppm) .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. How is preliminary biological activity screening conducted?

  • Antibacterial assays : Use standardized protocols (e.g., agar diffusion, MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of methoxyphenyl precursors but may require post-reaction purification .
  • Catalyst screening : Test thiourea or ionic liquid catalysts to enhance cyclization efficiency .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side products like thiourea derivatives .

Q. How are crystallographic disorders resolved in X-ray structures of this compound?

  • Disorder modeling : Refine disordered methyl or methoxy groups using restraints (e.g., DFIX, SIMU) and assign isotropic displacement parameters (Uiso) .
  • Hydrogen bonding analysis : Identify N–H⋯S interactions (2.8–3.0 Å) that stabilize dimeric structures, aiding in phase refinement .

Q. How to address contradictions in reported biological activities?

  • Purity validation : Use HPLC (≥98% purity) to exclude impurities causing false positives/negatives .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with chloro groups) to isolate pharmacophoric motifs .
  • Assay standardization : Replicate studies using identical cell lines (e.g., NIH/3T3 for cytotoxicity) and incubation times .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with DNA topoisomerase II or bacterial enoyl-ACP reductase .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .

Q. How does the thione group influence reactivity and stability?

  • Tautomerism : The thione (C=S) exists in equilibrium with thiol tautomers, affecting nucleophilic reactivity. Stabilize via hydrogen bonding in protic solvents .
  • Oxidative stability : Store under inert atmosphere (N2) at –20°C to prevent oxidation to disulfides .

Data Contradiction Analysis

Q. Why do studies report varying antitumor potencies (IC50 10–50 µM)?

  • Cell line variability : Sensitivity differences between adherent (e.g., HepG2) vs. suspension (e.g., Jurkat) cells .
  • Assay endpoints : MTT (mitochondrial activity) vs. SRB (protein content) assays may yield divergent results due to metabolic heterogeneity .

Q. How to reconcile discrepancies in antibacterial activity across analogs?

  • Membrane permeability : LogP values >3.0 enhance Gram-negative activity but reduce solubility, necessitating balance via methoxy group modulation .

Structure-Activity Relationship (SAR) Considerations

Q. Which substituents enhance bioactivity?

  • Methoxy groups : Electron-donating groups at the 2,3,4-positions improve DNA intercalation but reduce metabolic stability .
  • Chromeno ring modifications : Fluorination at C7 increases lipophilicity and blood-brain barrier penetration .

Methodological Best Practices

Q. How to validate synthetic intermediates?

  • LC-MS monitoring : Track cyclization steps in real-time to identify byproducts (e.g., thiourea adducts) .
  • In situ IR : Confirm thione formation via C=S stretching vibrations at 1250–1300 cm<sup>−1</sup> .

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